molecular formula C14H20BrNO3 B8430468 tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate

tert-butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]-N-methylcarbamate

Cat. No. B8430468
M. Wt: 330.22 g/mol
InChI Key: DFTKQDLKQXTTKT-UHFFFAOYSA-N
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Patent
US06852731B2

Procedure details

As described for the preparation of tert-Butyl 2-hydroxy-2-(4-morpholin-4-ylphenyl)ethyl(methyl)carbamate (Preparations 87-88), 2,4′-dibromoacetophenone was converted to the title compound, isolated as a pale yellow solid.
Name
tert-Butyl 2-hydroxy-2-(4-morpholin-4-ylphenyl)ethyl(methyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:13]1[CH:18]=[CH:17][C:16](N2CCOCC2)=[CH:15][CH:14]=1)[CH2:3][N:4]([CH3:12])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[Br:25]CC(C1C=CC(Br)=CC=1)=O>>[Br:25][C:16]1[CH:17]=[CH:18][C:13]([CH:2]([OH:1])[CH2:3][N:4]([CH3:12])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[CH:14][CH:15]=1

Inputs

Step One
Name
tert-Butyl 2-hydroxy-2-(4-morpholin-4-ylphenyl)ethyl(methyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN(C(OC(C)(C)C)=O)C)C1=CC=C(C=C1)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CN(C(OC(C)(C)C)=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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